(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
Description
The compound "(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone" features a complex heterocyclic architecture combining a tetrahydrobenzoisoxazole core, a methanone linker, and a substituted azetidine moiety with a trifluoromethylpyridine group. The tetrahydrobenzoisoxazole scaffold is known for its conformational rigidity, which can improve binding affinity to biological targets, while the azetidine ring and trifluoromethylpyridine group may contribute to solubility and resistance to oxidative metabolism .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)13-6-3-7-14(21-13)25-10-8-23(9-10)16(24)15-11-4-1-2-5-12(11)26-22-15/h3,6-7,10H,1-2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLIENFCPNUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone , hereafter referred to as Compound A , is a novel chemical entity with potential therapeutic applications. Its unique structural features combine a tetrahydrobenzoisoxazole moiety with an azetidine derivative, suggesting diverse biological activities.
Structural Overview
Compound A can be characterized by its molecular formula and a molecular weight of approximately 409.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity
Research indicates that Compound A exhibits significant biological activities, particularly in the realms of antimicrobial , antitumor , and neuroprotective effects.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess potent antimicrobial properties. For instance, derivatives containing the tetrahydrobenzo[d]isoxazole structure have demonstrated efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antitumor Activity
In vitro assays have been conducted to evaluate the cytotoxicity of Compound A against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 29 μM against the HeLa cell line, suggesting moderate to strong antitumor activity. The presence of the azetidine moiety may contribute to this effect by enhancing cellular uptake or modulating apoptotic pathways.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa | 29 | Moderate |
| MCF-7 | 73 | Moderate |
Neuroprotective Effects
The neuroprotective potential of Compound A has also been explored. Similar compounds have been shown to inhibit glutamate-induced neurotoxicity by modulating AMPA receptor activity. This suggests that Compound A may offer protective effects in neurodegenerative conditions by preventing excitotoxicity.
Mechanistic Insights
The proposed mechanisms through which Compound A exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with isoxazole structures often interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group aids in penetrating lipid membranes, affecting cellular integrity.
- Apoptotic Pathway Modulation : By influencing signaling pathways associated with cell survival and apoptosis, Compound A may enhance tumor cell death.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to Compound A:
- Cytotoxicity Evaluation : In a study assessing various derivatives, compounds similar to Compound A exhibited significant cytotoxicity against multiple cancer cell lines. The structural modifications were found to directly influence their potency.
- Antimicrobial Testing : Research involving derivatives of tetrahydrobenzo[d]isoxazole showed promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Comparison with Similar Compounds
Pyridine-Containing Heterocycles
The compound 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (described in ) shares a pyridine ring but differs in its oxadiazole-thione core. However, the thione group may enhance metal-binding properties, which could be advantageous in certain catalytic or therapeutic applications .
Tetrahydroimidazopyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a bicyclic tetrahydroimidazopyridine system. While both compounds incorporate nitrogen-rich heterocycles, the target compound’s benzoisoxazole and azetidine groups offer distinct electronic and steric profiles. The trifluoromethylpyridine substituent in the target compound may confer higher lipophilicity and metabolic stability compared to the nitro and ester groups in the imidazopyridine derivative .
Pharmacological and Functional Comparisons
Bioactivity Profiles
Comparatively, natural FINs like artemisinin derivatives may exhibit lower metabolic stability but broader mechanistic diversity .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
Table 2: Hypothetical Bioactivity Comparison*
| Compound | Predicted Target Affinity | Metabolic Stability | Therapeutic Potential |
|---|---|---|---|
| Target Compound | High (rigid scaffold) | High (CF3 group) | Oncology, CNS disorders |
| 5-(Pyridine-4-yl)-oxadiazole-thione | Moderate | Moderate | Antimicrobial, Catalytic |
| Natural FINs (e.g., Artemisinin) | Variable | Low | Anticancer, Antimalarial |
*Based on structural inference and literature trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
